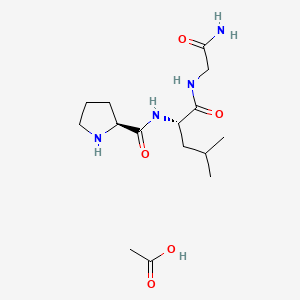
Oxytocin C-terminal tripeptide Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxytocin C-terminal tripeptide Acetate is a synthetic derivative of oxytocin, a mammalian neurohypophysial hormone. This compound is specifically the C-terminal tripeptide of oxytocin, which plays a crucial role in binding to the oxytocin receptor . Oxytocin itself is well-known for its roles in social bonding, sexual reproduction, childbirth, and the period after childbirth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxytocin C-terminal tripeptide Acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification methods like preparative HPLC are employed to ensure high purity.
化学反応の分析
Types of Reactions
Oxytocin C-terminal tripeptide Acetate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, leading to the formation of disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various analogs of this compound with modified amino acid sequences or altered functional groups .
科学的研究の応用
Oxytocin C-terminal tripeptide Acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor binding studies.
Medicine: Explored for potential therapeutic applications in conditions related to social behavior, anxiety, and reproductive health.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical methods
作用機序
Oxytocin C-terminal tripeptide Acetate exerts its effects by binding to the oxytocin receptor, a G protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. The compound’s interaction with the receptor is crucial for its biological activity .
類似化合物との比較
Similar Compounds
Vasopressin: Another neurohypophysial hormone with similar structure and functions.
Oxytocin: The parent compound from which Oxytocin C-terminal tripeptide Acetate is derived.
Vasoactive Intestinal Peptide (VIP): Shares structural similarities and biological functions with oxytocin
Uniqueness
This compound is unique due to its specific sequence and ability to mimic the C-terminal end of oxytocin. This makes it a valuable tool for studying the structure-activity relationships of oxytocin and its receptor .
特性
分子式 |
C15H28N4O5 |
|---|---|
分子量 |
344.41 g/mol |
IUPAC名 |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H24N4O3.C2H4O2/c1-8(2)6-10(12(19)16-7-11(14)18)17-13(20)9-4-3-5-15-9;1-2(3)4/h8-10,15H,3-7H2,1-2H3,(H2,14,18)(H,16,19)(H,17,20);1H3,(H,3,4)/t9-,10-;/m0./s1 |
InChIキー |
DJQUBXCMAXAQRP-IYPAPVHQSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


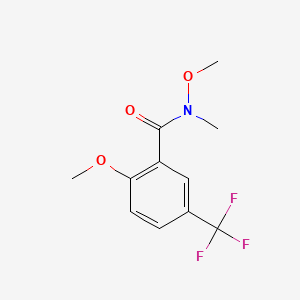
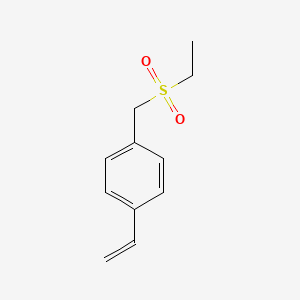
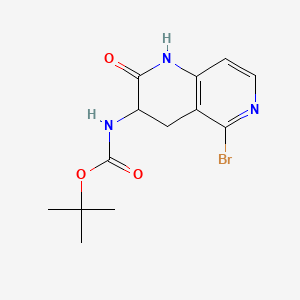
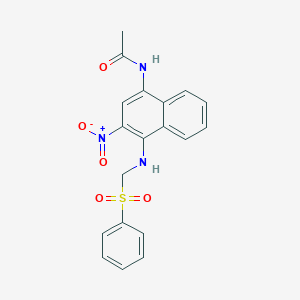
![3-[[3,5-bis(trifluoromethyl)phenyl]methylamino]-4-[[[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14769932.png)
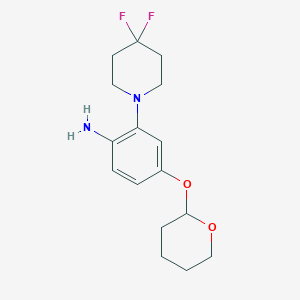
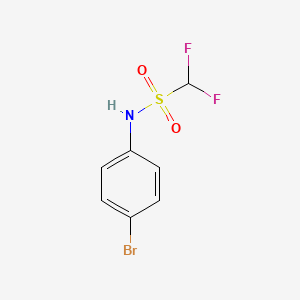
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
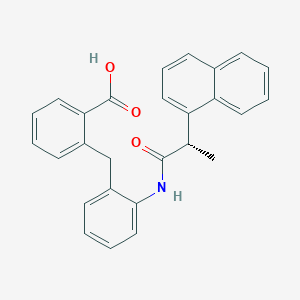
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
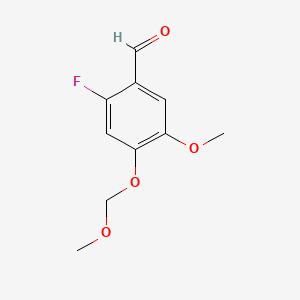
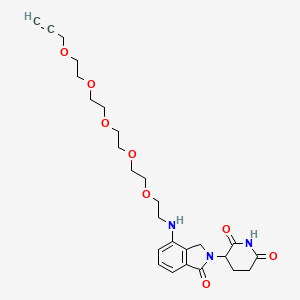
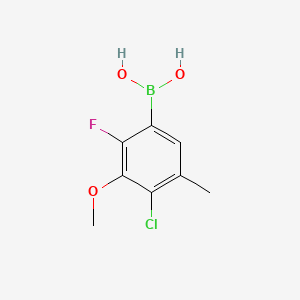
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
